
4-羟基苯丁醇
描述
4-Hydroxypenbutolol is an organic compound that belongs to the class of 4-alkoxyphenols . It has a molecular formula of C18H29NO3 . It is also known by other names such as 3-Cyclopentyl-4-{(2S)-2-hydroxy-3-[(2-methyl-2-propanyl)amino]propoxy}phenol .
Molecular Structure Analysis
The molecular structure of 4-Hydroxypenbutolol consists of 18 carbon atoms, 29 hydrogen atoms, and 3 oxygen atoms . It has an average mass of 307.428 Da and a mono-isotopic mass of 307.214752 Da .Physical And Chemical Properties Analysis
4-Hydroxypenbutolol has a molecular weight of 307.428 Da . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .科学研究应用
药代动力学和代谢:一项研究重点关注肾功能不全患者中苯丁醇及其代谢物 4-羟基苯丁醇的药代动力学。研究发现,未改变的苯丁醇的动力学不会因肾功能损害而改变,这表明 4-羟基苯丁醇由于其浓度低,可能不会显着影响苯丁醇的降压作用 (Bernard 等人,2004 年).
分析方法:多项研究开发了测量血浆或血清中苯丁醇和 4-羟基苯丁醇的方法。这些方法包括用于准确测量的 HPLC 方法,突出了 4-羟基苯丁醇在监测苯丁醇治疗中的重要性 (Bhamra 等人,1986 年); (Miner 等人,1984 年).
药物相互作用:研究调查了苯丁醇和西咪替丁的相互作用,发现联合用药时 4-羟基苯丁醇的水平显着降低,表明潜在的药物相互作用 (Spahn 等人,2004 年).
药效学:另一项研究探讨了 β-肾上腺素能受体相互作用以及苯丁醇及其活性代谢物 4-羟基苯丁醇的血浆浓度。研究强调,4-羟基苯丁醇由于其较低的血浆蛋白结合度,在体外对 β-肾上腺素能受体表现出更高的效力 (Wellstein 和 Palm,2004 年).
临床应用:研究还调查了相关化合物(如 4-羟基丁酸)在麻醉、ICU 镇静和精神病学等领域的更广泛的临床应用,说明了与 4-羟基苯丁醇相关的化合物的治疗潜力 (Vree 等人,1978 年).
作用机制
While the specific mechanism of action for 4-Hydroxypenbutolol is not provided, it is related to penbutolol, a beta-adrenergic antagonist. Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) .
安全和危害
Safety measures for handling 4-Hydroxypenbutolol include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
属性
IUPAC Name |
4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBIIXXYVBVLU-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002042 | |
| Record name | 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypenbutolol | |
CAS RN |
81542-82-7 | |
| Record name | 4-Hydroxypenbutolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081542827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPENBUTOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSV4Q3G0OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cimetidine impact the levels of 4-Hydroxypenbutolol in the body?
A1: Cimetidine, an H2-receptor antagonist, significantly reduces the levels of 4-Hydroxypenbutolol and its glucuronide conjugate in the body. [] This interaction suggests that cimetidine may interfere with the metabolic pathways responsible for the formation of 4-Hydroxypenbutolol, likely through inhibition of cytochrome P-450 enzymes involved in penbutolol metabolism. []
Q2: Are there analytical methods available to specifically measure 4-Hydroxypenbutolol in biological samples?
A2: Yes, a High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the quantification of both penbutolol and 4-Hydroxypenbutolol in plasma and serum samples. [] This method utilizes an unmodified silica column and fluorescence detection for sensitive and specific measurement. []
Q3: Has 4-Hydroxypenbutolol been investigated as a potential biomarker for any diseases?
A3: Interestingly, a metabolomics study identified elevated serum levels of 4-Hydroxypenbutolol glucuronide in patients diagnosed with oral squamous cell carcinoma (OSCC) compared to individuals with oral leukoplakia. [] While this finding requires further investigation, it suggests a possible role of 4-Hydroxypenbutolol glucuronide as a potential biomarker for differentiating OSCC from premalignant lesions. []
Q4: How does renal insufficiency affect the pharmacokinetics of 4-Hydroxypenbutolol?
A4: While specific information on this aspect is limited within the provided abstracts, it's important to note that the pharmacokinetics of drugs and their metabolites can be significantly altered in patients with renal insufficiency. [] Further research is needed to fully elucidate the impact of renal function on 4-Hydroxypenbutolol levels and potential clinical implications.
Q5: What is the significance of studying drug interactions involving 4-Hydroxypenbutolol?
A5: Understanding drug interactions, particularly those involving metabolic pathways, is crucial for optimizing drug therapy and preventing potential adverse events. [] The observed interaction between cimetidine and 4-Hydroxypenbutolol highlights the importance of considering co-administered medications and their potential impact on drug metabolism, especially when utilizing drugs metabolized by cytochrome P-450 enzymes. [] This knowledge allows for informed clinical decisions regarding dose adjustments or alternative treatment options to ensure therapeutic efficacy and minimize risks for patients.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




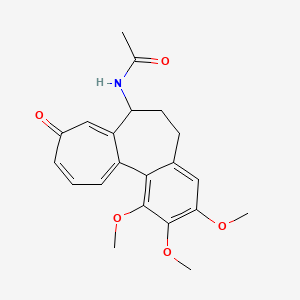
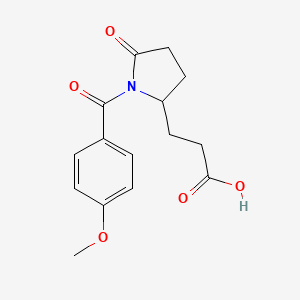

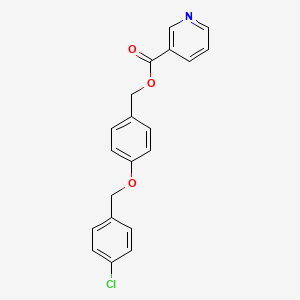

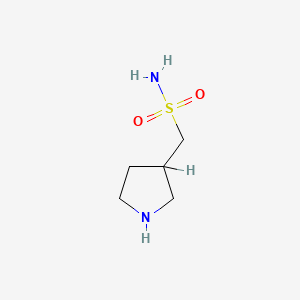


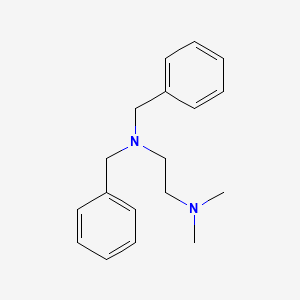
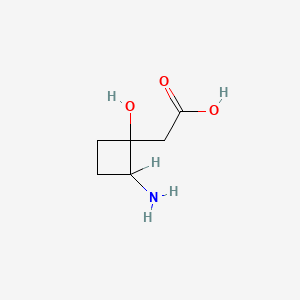
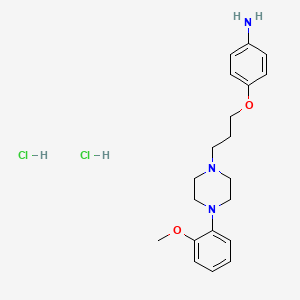

![2-[Carboxymethyl-[[2-hydroxy-3-methyl-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-methylphenyl)-3-oxo-2-benzofuran-1-yl]phenyl]methyl]amino]acetic acid](/img/structure/B1197685.png)